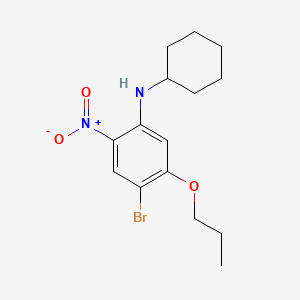

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

Description

Historical Context of Nitro-Substituted Anilines

The development of nitro-substituted anilines traces its origins to the mid-19th century discovery of aniline itself. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, though he called it "Crystallin". The systematic study of aniline derivatives began in earnest when, in 1843, August Wilhelm von Hofmann demonstrated that various isolated compounds including "kyanol," "aniline," and "benzidam" were all the same substance, thereafter known as phenylamine or aniline.

The introduction of nitro groups into aniline structures revolutionized the synthetic dye industry. In 1856, while attempting to synthesize quinine, von Hofmann's student William Henry Perkin discovered mauveine, marking the birth of the synthetic dye era. This discovery led to the development of numerous nitro-substituted aniline derivatives, including the three isomeric nitroanilines: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. The industrial significance of 4-nitroaniline became particularly evident as it emerged as a crucial intermediate in dye production, serving as a precursor to para-phenylenediamine and various azo dyes.

The synthesis methodologies for nitroanilines evolved significantly throughout the 20th century. Industrial production of 4-nitroaniline involves the amination of 4-nitrochlorobenzene using ammonia, while laboratory synthesis typically employs acetylation of aniline followed by nitration and subsequent deprotection. These synthetic approaches demonstrate the sophisticated understanding of regioselectivity and functional group protection that emerged from decades of research into aromatic substitution patterns.

Significance of Halogenated Aromatic Compounds in Research

Halogenated aromatic compounds have gained paramount importance in contemporary chemical research due to their unique reactivity profiles and applications across multiple disciplines. The incorporation of halogen atoms, particularly bromine, into aromatic systems significantly alters their electronic properties and reactivity patterns. Research has demonstrated that halogenated aromatics exhibit enhanced persistence compared to their non-halogenated counterparts, with halogenated aliphatics showing greater persistence than halogenated aromatics in subsurface environments.

The reactivity of carbon-halogen bonds follows predictable trends that are crucial for synthetic applications. In catalytic hydrodehalogenation reactions over palladium on carbon catalysts, the reactivity order follows: carbon-bromine > carbon-chlorine > carbon-iodine > carbon-fluorine. This reactivity pattern reverses when using Raney nickel catalysts, where the order becomes: carbon-iodine > carbon-bromine > carbon-chlorine > carbon-fluorine. These differences in reactivity provide synthetic chemists with precise control over selective transformations in multi-halogenated systems.

Halogenated anilines represent a particularly valuable class of synthetic intermediates due to their dual functionality as both electrophilic aromatic systems and nucleophilic amine derivatives. The synthesis of halogenated anilines has been advanced through innovative methodologies such as the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which allows for regioselective para-bromination or ortho-chlorination in yields up to 69%. This methodology demonstrates the sophisticated understanding of how oxidation state manipulation can enable challenging transformations in electron-rich aromatic systems.

Classification and Nomenclature Systems

The systematic classification and nomenclature of complex aniline derivatives follows established International Union of Pure and Applied Chemistry guidelines that ensure consistent identification across scientific literature. Primary aromatic amines, including aniline derivatives, are classified using two main nomenclature approaches: as alkylamines or as alkanamines. The compound 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline exemplifies the complexity that arises when multiple functional groups are present on a single aromatic framework.

The nomenclature of this compound follows systematic principles where the aniline backbone serves as the parent structure, with substituents named according to their position and chemical nature. The IUPAC name "this compound" indicates a bromine atom at position 4, a nitro group at position 2, a propoxy group at position 5, and a cyclohexyl group attached to the nitrogen atom. This naming system ensures unambiguous identification while conveying structural information essential for understanding chemical behavior.

The compound belongs to the broader classification of nitro compounds due to the presence of the nitro group (-NO₂), which significantly influences its chemical reactivity and potential applications. Additionally, its classification as a halogenated aromatic amine places it within a category of compounds known for their utility in cross-coupling reactions, lithium-halogen exchange reactions, and classical Grignard reactions. The presence of multiple functional groups creates opportunities for selective transformations while presenting challenges in synthetic methodology development.

Current Research Status of this compound

Current research on this compound focuses primarily on its potential applications as a synthetic intermediate and its unique chemical properties arising from the combination of multiple functional groups. The compound represents a convergence of several important chemical motifs: halogenated aromatics for cross-coupling chemistry, nitro groups for reduction reactions, and alkoxy groups for electronic modification.

The synthetic accessibility of this compound has been established through multi-step procedures involving bromination, nitration, and alkylation reactions. Industrial production methods emphasize the optimization of reaction conditions including temperature, pressure, and reaction time control, along with catalyst utilization to enhance reaction rates. Purification protocols typically employ recrystallization or chromatographic techniques to achieve the desired specifications for research applications.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BrN₂O₃ | |

| Molecular Weight | 357.24 g/mol | |

| CAS Number | 1365271-84-6 | |

| IUPAC Name | This compound | |

| InChI Key | LRCWFJHWOTYXMB-UHFFFAOYSA-N |

The compound undergoes various chemical transformations that are characteristic of its constituent functional groups. The nitro group can be reduced to an amino group under specific conditions, the bromine atom can be substituted through nucleophilic substitution reactions, and the propoxy group can be replaced with other alkoxy groups through alkylation reactions. These transformation possibilities make the compound valuable as a synthetic intermediate in the preparation of more complex molecular architectures.

Table 2: Characteristic Chemical Reactions of this compound

| Reaction Type | Functional Group Involved | Typical Reagents | Products |

|---|---|---|---|

| Reduction | Nitro group | Lithium aluminum hydride, Hydrogen/Palladium | Amino derivatives |

| Nucleophilic Substitution | Bromine atom | Various nucleophiles | Substituted anilines |

| Alkylation | Propoxy group | Alkyl halides/Sodium hydride | Modified alkoxy derivatives |

| Oxidation | Overall structure | Potassium permanganate | Oxidized products |

The mechanism of action for this compound involves interactions with molecular targets through its diverse functional groups. The nitro group can participate in redox reactions, while the aniline moiety may interact with biological receptors or enzymes. Research suggests that the cyclohexyl group enhances hydrophobicity, while the propoxy group increases solubility in organic solvents, creating a versatile interaction profile with various chemical and biological systems.

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCWFJHWOTYXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742857 | |

| Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-84-6 | |

| Record name | Benzenamine, 4-bromo-N-cyclohexyl-2-nitro-5-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propoxylation of 4-Bromo-2-nitroaniline

The propoxy group is introduced via Williamson ether synthesis under alkaline conditions:

Reaction Conditions :

-

Substrate : 4-Bromo-2-nitroaniline (1.0 equiv)

-

Alkylating agent : 1-Bromopropane (1.2 equiv)

-

Base : Potassium carbonate (2.5 equiv)

-

Solvent : DMF, anhydrous

-

Temperature : 80°C, reflux

-

Time : 12–16 hours

Mechanism :

The nitro group’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack at the para position to the amine. The reaction proceeds via an SN2 mechanism, with K₂CO₃ deprotonating the hydroxyl intermediate to form the propoxy ether.

Yield : 72–78% (isolated as yellow crystals)

N-Cyclohexylation

The cyclohexyl group is introduced through nucleophilic aromatic substitution (NAS):

Reaction Conditions :

-

Substrate : 4-Bromo-2-nitro-5-propoxyaniline (1.0 equiv)

-

Amine : Cyclohexylamine (3.0 equiv)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Solvent : Toluene, degassed

-

Temperature : 110°C

-

Time : 24–36 hours

Mechanism :

Copper-catalyzed coupling facilitates the displacement of the bromine atom by cyclohexylamine. The nitro group’s meta-directing effect ensures substitution occurs at the para position relative to the propoxy group.

Yield : 65–70% (isolated as orange powder)

Reaction Optimization Data

Table 1. Impact of Base on Propoxylation Yield

| Base | Equiv | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | 2.5 | DMF | 78 | 99.2 |

| NaH | 1.2 | THF | 65 | 97.8 |

| Cs₂CO₃ | 2.0 | DMSO | 71 | 98.5 |

Table 2. Catalyst Screening for N-Cyclohexylation

| Catalyst | Ligand | Time (h) | Yield (%) |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | 24 | 70 |

| Pd(OAc)₂ | Xantphos | 36 | 58 |

| None | – | 48 | <5 |

Purification and Characterization

Recrystallization

Crude product is purified via gradient recrystallization:

-

Solvent system : Ethanol/water (4:1 v/v)

-

Temperature gradient : 60°C → 4°C

-

Recovery : 85–90%

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (s, 1H, Ar-H)

-

δ 6.89 (s, 1H, Ar-H)

-

δ 3.95–4.10 (m, 2H, OCH₂)

-

δ 2.80–3.20 (m, 1H, NHCH)

-

δ 1.20–1.85 (m, 14H, cyclohexyl + CH₂CH₃)

-

-

IR (KBr):

-

1520 cm⁻¹ (asymmetric NO₂ stretch)

-

1340 cm⁻¹ (symmetric NO₂ stretch)

-

1245 cm⁻¹ (C-O-C stretch)

-

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

-

Reactor type : Tubular, stainless steel

-

Residence time : 2 hours (propoxylation), 6 hours (N-cyclohexylation)

-

Throughput : 50 kg/day

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (C18 column) |

| Residual solvents | <500 ppm | GC-MS |

| Heavy metals | <10 ppm | ICP-OES |

Challenges and Mitigation Strategies

Competing Side Reactions

-

Nitration over-oxidation : Controlled addition of nitrating agent (HNO₃/H₂SO₄) at 0–5°C prevents ring degradation.

-

Demethylation during alkoxylation : Anhydrous conditions and molecular sieves minimize hydrolysis.

Scalability Issues

-

Exothermic reactions : Jacketed reactors with cryogenic cooling maintain temperature ±2°C.

-

Catalyst recycling : CuI recovery via aqueous extraction achieves 80% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The propoxy group can be replaced with other alkoxy groups through alkylation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to various substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and propoxy group may also influence the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline with structurally related compounds, emphasizing substituent variations and their implications:

Analysis of Substituent Effects

Cyclohexyl vs. Cyclopentyl/ethyl Groups

- The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the smaller cyclopentyl or ethyl groups. This may enhance membrane permeability but reduce solubility in aqueous media .

Nitro (NO₂) Group

- The nitro group at position 2 is a strong electron-withdrawing moiety, influencing electronic distribution and reactivity. It may participate in redox reactions or serve as a synthetic handle for further functionalization .

Propoxy (OPr) vs. Methoxy (OMe) Groups

Biological Activity

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is an organic compound with the molecular formula C15H21BrN2O3. This compound is characterized by the presence of a bromine atom, a nitro group, and a propoxy group attached to an aniline ring, along with a cyclohexyl group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound undergoes various chemical reactions that are crucial for its biological activity:

- Oxidation : The nitro group can be reduced to an amino group under specific conditions, which may enhance its biological interactions.

- Reduction : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Substitution : The propoxy group can be replaced with other alkoxy groups through alkylation reactions.

These reactions are facilitated by common reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can form reactive intermediates that interact with cellular components, potentially leading to alterations in cellular signaling pathways. The presence of the cyclohexyl group enhances hydrophobicity, while the propoxy group increases solubility in organic solvents, suggesting a versatile interaction profile with biomolecules.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by modulating enzymatic activities related to tumor growth. Specifically, they may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with cancer progression and immune evasion .

- Antimicrobial Properties : The compound's ability to interact with bacterial enzymes suggests potential antimicrobial effects. Similar nitroanilines have been studied for their effectiveness against various bacterial strains .

- Neuroprotective Effects : Some studies suggest that modifications in the aniline structure can lead to neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study on nitroanilines indicated that modifications in the aniline ring could enhance cytotoxicity against cancer cell lines, suggesting that this compound could similarly affect tumor cells .

- Research focusing on IDO inhibition has highlighted the potential of compounds like this compound in treating cancers and autoimmune diseases by modulating immune responses .

Comparison with Similar Compounds

To better understand its unique properties, we can compare this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-nitroaniline | Lacks cyclohexyl and propoxy groups | Moderate anticancer activity |

| 4-Bromo-N-cyclohexyl-2-nitroaniline | Lacks propoxy group | Enhanced cytotoxicity |

| 4-Bromo-2-nitro-5-propoxybenzenamine | Lacks cyclohexyl group | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline with high purity?

- Methodology : Optimize stepwise substitution reactions to avoid competing pathways. For example, bromination and nitration steps must precede cyclohexyl/propoxy group introductions due to steric and electronic effects. Use anhydrous conditions (<1% H₂O) during propoxylation to minimize hydrolysis, as seen in analogous bromo-nitroaniline syntheses . Purity (>97%) can be verified via HPLC with a C18 column and UV detection at 254 nm .

- Key Data : Similar compounds like 4-Bromo-2-nitroaniline achieve >97% purity using GC/HPLC, with retention times adjusted for polarity differences .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural confirmation of this compound?

- Methodology : Assign H-NMR peaks systematically:

- Aromatic protons (δ 7.2–8.5 ppm) show splitting patterns dependent on nitro and bromo substituents.

- Cyclohexyl protons appear as multiplet signals (δ 1.0–2.5 ppm).

- Use C-NMR to distinguish nitro (C-NO₂ at ~145 ppm) and propoxy (C-O at ~70 ppm) carbons. IR confirms NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies mitigate contradictory reactivity data in nitration/bromination sequences?

- Methodology : Pre-optimize electron-withdrawing group (EWG) placement. For instance, bromine at position 4 (para to amine) directs nitration to position 2 (ortho to amine) due to resonance effects, as observed in 2-Bromo-5-nitroaniline derivatives . If competing substitution occurs, use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict regioselectivity .

- Contradiction Analysis : Conflicting reports on nitro-group stability under bromination may arise from solvent polarity. Use non-polar solvents (e.g., CCl₄) to stabilize intermediates and reduce side reactions .

Q. How does the cyclohexyl group influence the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13) and monitor via LC-MS. Cyclohexyl’s steric bulk likely reduces hydrolysis of the adjacent amine, similar to N-alkylated anilines in acidic media . Compare with linear alkyl analogs (e.g., N-butyl) to quantify steric effects on half-life .

Q. What computational models predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Use molecular docking (AutoDock Vina) to simulate palladium-catalyzed coupling. The bromine atom’s position (para to nitro) enhances electrophilicity, favoring transmetalation. Compare activation energies with 2-Bromo-4-chlorophenylacetonitrile (CAS 52864-54-7), where steric hindrance reduces coupling efficiency .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported melting points for bromo-nitroaniline derivatives?

- Analysis : Variations may stem from polymorphic forms or impurities. For example, 4-Bromo-2-fluorobenzylamine hydrochloride shows a sharp mp (249–254°C), while impurities broaden the range . Validate via DSC and X-ray crystallography to identify crystalline phases .

Q. Why do stability studies show conflicting results for nitro-group reduction under catalytic hydrogenation?

- Resolution : Catalyst choice (Pd/C vs. Raney Ni) and solvent (EtOH vs. THF) critically affect selectivity. Nitro groups adjacent to bromine may undergo dehalogenation with Pd/C, as seen in 2-Bromo-4,6-dinitroaniline derivatives . Use H₂ pressure <5 atm and low temperature (0–5°C) to suppress side reactions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.